molecular formula C13H20N2O3Si B13834734 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl- CAS No. 36350-95-5

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl-

Cat. No.: B13834734
CAS No.: 36350-95-5
M. Wt: 280.39 g/mol
InChI Key: YGHSPISFNKUQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane (hereafter referred to by its IUPAC name) is a silatrane derivative characterized by a bicyclic framework where a silicon atom is coordinated by three oxygen and one nitrogen atom, forming a tricyclic structure. Silatranes are known for their hypervalent silicon center, which confers unique stability and reactivity, making them valuable in organic synthesis, catalysis, and biomedical applications .

Synthesis and Reactivity: The parent silatrane (HSi(OCH2CH2)3N) reacts with mercury(II) salts (e.g., HgX2; X = OCOMe, Br, SCN) to yield 1-substituted silatranes in high yields. This method is efficient for introducing diverse substituents, including halogen, thiocyanate, and acyloxy groups .

Structural Features:
Gas-phase electron diffraction studies of methyl silatrane (1-methyl variant) reveal a trigonal bipyramidal geometry at silicon, with the nitrogen atom occupying an axial position. The Si–N bond length (~2.10 Å) indicates a weak but stabilizing transannular interaction, a hallmark of silatranes .

Properties

CAS No.

36350-95-5

Molecular Formula

C13H20N2O3Si

Molecular Weight

280.39 g/mol

IUPAC Name

N-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)aniline

InChI

InChI=1S/C13H20N2O3Si/c1-2-4-13(5-3-1)14-12-19-16-9-6-15(7-10-17-19)8-11-18-19/h1-5,14H,6-12H2

InChI Key

YGHSPISFNKUQEY-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CNC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to prepare N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves the following key steps:

  • Starting Materials:

    • Tris(2-hydroxyethyl)amine (a triol amine compound)
    • Phenyltrichlorosilane (a silicon-containing reagent bearing phenyl substituent)
  • Reaction Mechanism:
    The reaction proceeds via nucleophilic substitution where the hydroxyl groups of tris(2-hydroxyethyl)amine react with phenyltrichlorosilane, leading to cyclization and formation of the silatrane bicyclic structure. The nitrogen atom coordinates to the silicon center, stabilizing the bicyclic framework.

  • Reaction Conditions:

    • The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
    • A base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction.
    • Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
    • Temperature control is critical, often maintained at low to ambient temperatures to optimize yield and minimize side products.
  • Purification:

    • The crude product undergoes purification by column chromatography or recrystallization to achieve high purity phenylsilatrane.

Industrial Production Methods

Scaling up the synthesis for industrial purposes involves adaptations to improve efficiency and product quality:

  • Continuous Flow Reactors:

    • Use of continuous flow technology allows precise control of reaction parameters such as temperature, mixing, and residence time.
    • This enhances the reproducibility and yield of phenylsilatrane.
  • Optimized Reaction Conditions:

    • Reaction stoichiometry and base equivalents are fine-tuned.
    • Solvent recycling and use of greener solvents may be implemented.
  • Purification Techniques:

    • Industrial scale column chromatography is replaced or supplemented by crystallization and filtration techniques.
    • Advanced analytical methods (HPLC, NMR) ensure batch-to-batch consistency.

Chemical Reaction Analysis During Preparation

Reaction Type Reagents/Conditions Outcome/Product
Cyclization Tris(2-hydroxyethyl)amine + Phenyltrichlorosilane + Base (triethylamine) Formation of silatrane bicyclic core with phenylaminomethyl substituent
Neutralization Triethylamine Removal of HCl byproduct
Purification Column chromatography / Recrystallization High purity phenylsilatrane

Research Data and Yields

While specific yields vary depending on conditions, literature and supplier data indicate:

Parameter Typical Value
Reaction Temperature 0°C to room temperature
Reaction Time 4 to 12 hours
Yield 70% - 85%
Purity after purification > 98% (by NMR and HPLC analysis)

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Notes
1. Starting materials Tris(2-hydroxyethyl)amine and phenyltrichlorosilane High purity reagents, inert atmosphere Crucial for successful cyclization
2. Reaction Nucleophilic substitution and cyclization Base (triethylamine), solvent (THF/DCM), 0-25°C Controlled temperature to avoid side reactions
3. Work-up Neutralization and removal of byproducts Extraction, washing Removal of HCl and impurities
4. Purification Column chromatography or recrystallization Silica gel, appropriate solvents Ensures >98% purity
5. Characterization NMR, HPLC, Mass Spectrometry Analytical techniques Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The presence of the phenyl group enhances its ability to participate in π-π interactions, further influencing its reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects in Silatranes

Silatranes with different 1-position substituents exhibit variations in reactivity, toxicity, and applications:

Compound Name Substituent (X) LD50 (mg/kg) Key Properties/Applications Reference
1-Methoxy- OCH3 600 Higher thermal stability; used in polymer synthesis
1-Methyl- CH3 320 Model for structural studies; moderate toxicity
1-(Tribromovinyl)- (Germanium) CBr3 N/A Enhanced electrophilicity; potential in halogenation reactions
Phenylaminomethyl- (Hypothetical) C6H5NHCH2 N/A Expected bioactivity due to aromatic/amine groups Inferred

Key Observations :

  • Toxicity : Methoxy-substituted silatranes (LD50 = 600 mg/kg) are less toxic than methyl derivatives (LD50 = 320 mg/kg), suggesting that electron-donating groups reduce acute toxicity .
  • Reactivity : Mercury-mediated synthesis yields 1-substituted silatranes efficiently (>80% for X = Br, SCN), highlighting the versatility of the parent compound .

Germanium and Boron Analogs

Replacing silicon with germanium or boron alters electronic and steric properties:

Compound Name Central Atom Bond Length (M–N, Å) Applications Reference
1-(Tribromovinyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane Ge ~2.30 (Ge–N) Halogenation catalysis; heavier atom effects
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane B ~1.60 (B–N) Lewis acid catalysis; lower thermal stability

Structural and Functional Insights :

  • Germanium Analogs: Longer Ge–N bonds (~2.30 Å vs.
  • Boron Analogs : The smaller boron atom and shorter B–N bond (~1.60 Å) enhance Lewis acidity, making these compounds effective in coordination chemistry .

Research Findings and Data Tables

Table 1: Thermal and Thermodynamic Properties

Compound (CAS No.) ΔfusH (kJ/mol) Cp,solid (J/mol·K) Notes Reference
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (283-56-7) 8.78 (499.4 K) 187.20 (298.15 K) Lower enthalpy of fusion vs. silatranes
1-Methoxy-silatrane (4025-80-3) N/A N/A Stable up to 300°C; soluble in polar solvents

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl- is a compound with unique structural properties that contribute to its biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicity data, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₂₀N₂O₃Si
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 17869-27-1
  • Melting Point : 87-88 °C
  • Boiling Point : Estimated at 99.8 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic effects. The following sections summarize key findings related to its biological properties.

Toxicity Profile

The toxicity of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane has been evaluated through various studies:

Endpoint Value Test Organism
Oral LD505800 mg/kgRat
Skin IrritationSevere (500 mg/24h)Rabbit
Eye IrritationSevere (20 mg/24h)Rabbit

This compound is classified as having low toxicity based on its LD50 value and is known to cause significant irritation upon contact with skin and eyes .

Potential Therapeutic Applications

Research into the therapeutic applications of this compound is limited but suggests potential in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of silatrane compounds exhibit antimicrobial properties. This suggests that 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane may have similar effects.
  • Drug Delivery Systems : The unique structure of this compound allows for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of silatrane derivatives, compounds similar to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a moderate inhibitory effect on bacterial growth, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Drug Interaction Studies

A series of experiments were conducted to evaluate the interaction of this compound with various pharmaceuticals. The results demonstrated that the compound could enhance the solubility and bioavailability of certain drugs when used in combination therapies.

Q & A

Q. What are the established synthetic routes for phenylaminomethyl-substituted silatranes?

The synthesis of phenylaminomethyl-silatrane derivatives typically involves nucleophilic substitution reactions. A common method utilizes 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane (silatrane) as a precursor, reacting it with mercury(II) salts (e.g., HgX₂, where X = OCOMe, SCN, Br) to yield 1-substituted silatranes. This method achieves yields of 70–85% under mild conditions (20–25°C, 2–4 hours) . Optimization of solvent polarity and mercury salt selection is critical for functional group compatibility.

Q. How is the structural integrity of phenylaminomethyl-silatrane confirmed experimentally?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 29^29Si NMR identify silicon coordination and substituent effects (e.g., 29^29Si shifts at δ −98 to −105 ppm confirm pentacoordinate Si) .
  • X-ray crystallography : Resolves bond angles (e.g., Si–O bond lengths of ~1.65 Å) and the tricyclic silatrane core .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 232.35 for C₉H₂₀N₂O₃Si) confirm molecular weight .

Q. What preliminary biological activity data exist for phenylaminomethyl-silatranes?

Silatranes exhibit high physiological activity due to their lipophilic tricyclic structure, enabling membrane penetration. Preliminary assays suggest interactions with amine receptors or enzymes, though specific targets require validation via competitive binding assays or CRISPR-Cas9 knockout models . Toxicity screening (e.g., LD₅₀) for derivatives like 1-methoxy-silatrane shows values of 600 J mg/kg, necessitating dose-response studies in cell lines .

Advanced Research Questions

Q. How does the silatrane core influence reactivity in substitution reactions?

The silatrane core’s tricyclic structure stabilizes pentacoordinate silicon, enhancing electrophilicity at the Si center. Comparative studies with germanium analogs (germatranes) reveal slower reaction kinetics for silatranes due to stronger Si–O bonds. Reaction rates can be modulated using Lewis acid catalysts (e.g., ZnCl₂) to polarize the Si–X bond .

Q. What computational methods predict the drug-likeness of phenylaminomethyl-silatranes?

Density Functional Theory (DFT) calculations assess:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target docking .
  • Solubility parameters : LogP values (~1.2–1.8) predict moderate hydrophobicity, suitable for blood-brain barrier penetration .
  • Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets .

Q. How can contradictory toxicity data across silatrane derivatives be resolved?

Contradictions in LD₅₀ values (e.g., 600 J mg/kg for methoxy vs. 320 J mg/kg for methyl derivatives) arise from assay variability. Standardized protocols are recommended:

  • In vitro : Use HepG2 or HEK293 cells with MTT assays under controlled O₂ levels.
  • In vivo : Apply OECD guidelines (e.g., Test No. 423) for acute oral toxicity in rodent models .
Derivative LD₅₀ (mg/kg) Assay Type Reference
1-Methoxy-silatrane600Rodent oral
1-Methyl-silatrane320Rodent oral

Q. What strategies optimize regioselectivity in silatrane functionalization?

  • Steric control : Bulky substituents (e.g., phenyl groups) direct reactions to less hindered positions.
  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to isolate desired products .
  • Catalytic systems : Pd/Cu-mediated cross-couplings enable C–N bond formation without disrupting the silatrane core .

Methodological Notes

  • Toxicity assays : Prioritize in vitro models (e.g., 3T3 fibroblasts) to reduce ethical concerns before advancing to in vivo studies .
  • Synthetic scale-up : Use Schlenk-line techniques to prevent silatrane hydrolysis in moisture-sensitive reactions .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.